Z-LLNle-CHO
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Overview
Description
Z-LLNle-CHO, also known as Z-Leu-Leu-Nle-CHO, is a compound that functions as a gamma-secretase inhibitor. Gamma-secretase is an enzyme complex that plays a crucial role in the cleavage of amyloid precursor protein, which is associated with the formation of beta-amyloid plaques in Alzheimer’s disease. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-LLNle-CHO involves the coupling of specific amino acids to form a peptide chain. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The protecting groups are removed to yield the desired peptide chain.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Z-LLNle-CHO undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The peptide chain can undergo substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.
Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Modified peptide chains with different functional groups.
Scientific Research Applications
Z-LLNle-CHO has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigated for its role in inhibiting gamma-secretase and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease, cancer, and other conditions involving abnormal protein processing.
Industry: Utilized in the development of peptide-based drugs and as a research tool in drug discovery .
Mechanism of Action
Z-LLNle-CHO exerts its effects by inhibiting the activity of gamma-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein. By blocking this cleavage, this compound prevents the formation of beta-amyloid plaques, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, this compound induces apoptosis in cancer cells by inhibiting proteasome activity and disrupting cellular homeostasis .
Comparison with Similar Compounds
Z-LLNle-CHO is unique among gamma-secretase inhibitors due to its dual activity in inhibiting both gamma-secretase and proteasome. This dual inhibition results in more robust cell death in cancer cells compared to compounds that selectively inhibit only one of these targets. Similar compounds include:
DAPT: A selective gamma-secretase inhibitor with no proteasome inhibitory activity.
L-685,458: Another selective gamma-secretase inhibitor.
MG-132: A proteasome inhibitor with no gamma-secretase inhibitory activity .
Properties
Molecular Formula |
C26H41N3O5 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 |
InChI Key |
RNPDUXVFGTULLP-VABKMULXSA-N |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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